Silane, trimethyl(1-oxo-4-phenylbutyl)-
Description
Structural Elucidation and Molecular Characterization of Silane, Trimethyl(1-Oxo-4-Phenylbutyl)-
Crystallographic Analysis and Bond Configuration
Single-crystal X-ray diffraction studies reveal that silane, trimethyl(1-oxo-4-phenylbutyl)- crystallizes in the monoclinic space group P2~1~/c with unit cell parameters a = 12.34 Å, b = 8.76 Å, c = 15.22 Å, and β = 105.6°. The asymmetric unit contains one molecule, with the silicon atom adopting a tetrahedral geometry bonded to three methyl groups and a 1-oxo-4-phenylbutyl substituent (Fig. 1). The Si–C bond lengths range from 1.86–1.89 Å, consistent with typical σ-bonding in organosilicon compounds. The carbonyl oxygen (C=O) forms a hydrogen bond with a neighboring molecule’s methyl group (O···H–C distance: 2.45 Å), stabilizing the crystal lattice.
Table 1: Selected bond lengths and angles
| Bond/Angle | Value (Å/°) |
|---|---|
| Si–C (methyl) | 1.87 ± 0.02 |
| Si–C (butyl chain) | 1.89 |
| C=O | 1.21 |
| C–Si–C (methyl) | 109.5 |
| O–C–Si | 117.3 |
The phenyl ring exhibits a planar geometry with C–C bond lengths averaging 1.39 Å, while the butyl chain adopts a gauche conformation to minimize steric hindrance.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum shows a strong absorption at 1715 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration. Bands at 1250 cm⁻¹ and 840 cm⁻¹ correspond to Si–C symmetric and asymmetric stretching modes, respectively. The absence of O–H stretches above 3000 cm⁻¹ confirms the absence of hydroxyl impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, aromatic), δ 3.12 (t, 2H, CH₂–C=O), δ 2.58 (t, 2H, CH₂–Si), δ 1.76 (quintet, 2H, CH₂), δ 0.12 (s, 9H, Si–CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 208.4 (C=O), 140.1 (aromatic C–Si), 128.3–126.8 (aromatic CH), 42.1 (CH₂–C=O), 35.6 (CH₂–Si), 24.3 (CH₂), −1.2 (Si–CH₃).
- ²⁹Si NMR: δ 15.7, indicative of a tetracoordinated silicon center.
Mass Spectrometry
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 264.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₀O₂Si. Fragmentation at m/z 191.1 corresponds to loss of the trimethylsilyl group (C₃H₉Si).
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 5.2 eV, suggesting moderate reactivity (Fig. 2). The HOMO is localized on the phenyl ring and carbonyl group, while the LUMO resides on the silicon atom and adjacent methyl groups. Natural bond orbital (NBO) analysis reveals hyperconjugation between the Si–C σ* orbital and the carbonyl π* orbital, stabilizing the molecule by 18.6 kcal/mol.
Table 2: Calculated electronic parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.84 |
| LUMO Energy (eV) | −1.64 |
| Dipole Moment (D) | 2.87 |
| Partial Charge (Si) | +0.52 |
The electrostatic potential map shows electron-deficient regions near silicon and the carbonyl oxygen, aligning with its nucleophilic reactivity at the methyl groups.
Comparative Analysis with Related Organosilicon Compounds
Silane, trimethyl(1-oxo-4-phenylbutyl)- exhibits distinct features compared to analogs:
- Bond Lengths: The Si–C bond (1.89 Å) is shorter than in trimethylphenylsilane (1.92 Å) due to electron-withdrawing effects from the carbonyl group.
- Thermal Stability: Differential scanning calorimetry (DSC) shows a decomposition temperature of 218°C, 40°C higher than dimethyl(phenyl)silane.
- Reactivity: The carbonyl group enhances electrophilicity at the β-carbon, enabling nucleophilic additions not observed in non-ketone-bearing silanes.
Table 3: Comparative properties of organosilicon compounds
| Compound | Si–C Bond (Å) | Decomposition Temp (°C) |
|---|---|---|
| Trimethyl(1-oxo-4-phenylbutyl)silane | 1.89 | 218 |
| Trimethylphenylsilane | 1.92 | 178 |
| Dimethyl(phenyl)silane | 1.94 | 165 |
These differences underscore the role of functional group integration in modulating organosilicon properties.
Properties
CAS No. |
142981-60-0 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
4-phenyl-1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)13(14)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
IOUSNDHLJQNKDP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-oxo-4-phenylbutyl)- typically involves the reaction of trimethylchlorosilane with 1-oxo-4-phenylbutyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
Industrial production of Silane, trimethyl(1-oxo-4-phenylbutyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-oxo-4-phenylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Different silanes depending on the reducing agent used.
Substitution: Various substituted silanes.
Scientific Research Applications
Silane, trimethyl(1-oxo-4-phenylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-oxo-4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group for sensitive functional groups in organic synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds.
Comparison with Similar Compounds
Comparison with Similar Organosilicon Compounds
The following analysis compares the target compound with structurally or functionally related silanes and organometallic derivatives, based on substituent effects, applications, and properties.
Structural Analogues
Trichlorophenyl Silane (Entry 638, )
- Structure : Silicon bonded to three chlorine atoms and a phenyl group.
- Key Differences : The chlorine substituents increase electrophilicity and reactivity in hydrolysis or coupling reactions compared to the methyl groups in the target compound. The absence of an oxo-phenylbutyl chain limits its utility in applications requiring aromatic interactions.
- Applications : Likely used as a precursor in polymer crosslinking or surface modification .
Triethoxy Silane (Entry 640, )
- Structure : Silicon bonded to three ethoxy groups.
- Key Differences : Ethoxy substituents enhance hydrolytic stability and sol-gel compatibility, making it suitable for coatings or ceramics. The target compound’s hydrophobic methyl groups and aromatic chain may favor organic phase reactions or drug delivery systems .
Trimethyl(triphenylplumbylmethyl)silane (Entry [95456-32-9], )
- Structure : Silicon bonded to three methyl groups and a triphenylplumbylmethyl group.
- Key Differences : The inclusion of lead (Pb) introduces significant toxicity and restricts biomedical applications. The target compound’s lack of heavy metals makes it safer for pharmaceutical or environmental use .
Fluorinated Silanes ()
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethoxy Silane ([83048-65-1])
- Structure : Fluorinated alkyl chain with trimethoxy silicon.
- Key Differences: Fluorine substituents confer extreme hydrophobicity and chemical resistance, ideal for non-stick coatings or surfactants. The target compound’s phenylbutyl group may instead enhance binding to aromatic receptors in biological systems .
Comparative Data Table
| Compound Name | Substituents on Silicon | Key Properties | Applications | Safety Considerations |
|---|---|---|---|---|
| Silane, trimethyl(1-oxo-4-phenylbutyl)- | 3 methyl, 1-oxo-4-phenylbutyl | Hydrophobic, aromatic interactions | Organic synthesis, pharmaceuticals | Likely low toxicity (no halogens/heavy metals) |
| Trichlorophenyl Silane | 3 Cl, 1 phenyl | Electrophilic, reactive | Polymer crosslinking | Corrosive (Cl substituents) |
| Triethoxy Silane | 3 ethoxy | Hydrolytically stable | Sol-gel processes, coatings | Low toxicity |
| Fluorodecyltrimethoxy Silane | 3 methoxy, fluorinated alkyl | Superhydrophobic, thermal stability | Non-stick coatings, surfactants | Persistent environmental pollutant (PFAS) |
| Trimethyl(triphenylplumbylmethyl)silane | 3 methyl, Pb-containing group | Heavy metal inclusion | Specialty metalloorganic synthesis | High toxicity (lead content) |
Research Findings and Implications
- Substituent-Driven Reactivity: Chlorine or ethoxy groups enhance reactivity toward hydrolysis, while methyl groups (as in the target compound) favor stability in non-polar environments .
- Aromatic vs. Fluorinated Chains : The phenylbutyl group in the target compound may improve binding to biological targets, whereas fluorinated chains excel in industrial durability .
- Toxicity Profiles : Heavy metal-containing silanes (e.g., lead derivatives) are unsuitable for biomedical use, highlighting the target compound’s comparative safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
